molecular formula C19H25NO B024806 (S)-2-(Dibenzylamino)-3-methyl-1-butanol CAS No. 111060-54-9

(S)-2-(Dibenzylamino)-3-methyl-1-butanol

Cat. No.: B024806
CAS No.: 111060-54-9
M. Wt: 283.4 g/mol
InChI Key: ZWLAXLXECFRUPM-LJQANCHMSA-N
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Description

(S)-2-(N,N-Dibenzylamino)-3-methylbutanol is a chiral compound with a specific stereochemistry, denoted by the (S) configuration This compound is characterized by the presence of a dibenzylamino group and a hydroxyl group attached to a butanol backbone

Scientific Research Applications

(S)-2-(N,N-Dibenzylamino)-3-methylbutanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol typically involves the reaction of a suitable precursor with dibenzylamine. One common method is the enantioselective reduction of a corresponding ketone or aldehyde using chiral catalysts or reagents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(N,N-Dibenzylamino)-3-methylbutanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dibenzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Mechanism of Action

The mechanism of action of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol involves its interaction with specific molecular targets and pathways. The dibenzylamino group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(N,N-Dibenzylamino)-3-methylbutanol: The enantiomer of the compound with the opposite stereochemistry.

    N,N-Dibenzylamino-1-methylcyclohexanol: A structurally similar compound with a cyclohexanol backbone.

    N,N-Dibenzylformamide: A related compound with a formamide functional group.

Uniqueness

(S)-2-(N,N-Dibenzylamino)-3-methylbutanol is unique due to its specific stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in various fields, including pharmaceuticals and materials science.

Properties

IUPAC Name

(2S)-2-(dibenzylamino)-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLAXLXECFRUPM-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229978
Record name (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111060-54-9
Record name (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111060-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(N,N-Dibenzylamino)-3-methylbutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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